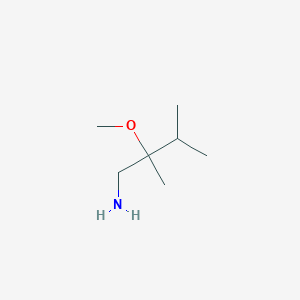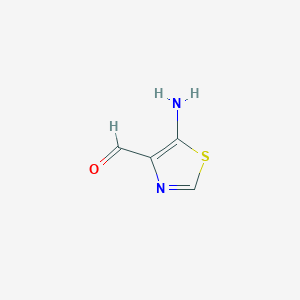
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a naphthalene moiety attached to the carbazole core, imparts specific chemical and physical properties that make it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylcarbazole and 2-bromonaphthalene.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to couple 3-methylcarbazole with 2-bromonaphthalene. This reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole-quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings of the compound using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated or halogenated carbazole derivatives.
Applications De Recherche Scientifique
3-Methyl-9-(naphthalen-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic applications.
Materials Science: The compound is utilized in the design of novel materials with specific optical and electronic properties.
Biological Studies: Researchers use the compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole depends on its specific application. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceutical applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and molecular targets involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylcarbazole: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-Methylcarbazole: Lacks the naphthalene group, making it less complex.
9-(2-Naphthyl)carbazole: Similar to 3-Methyl-9-(naphthalen-2-yl)-9H-carbazole but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a naphthalene moiety, which confer distinct electronic and steric properties. These features enhance its performance in specific applications, such as organic electronics and pharmaceuticals, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C23H17N |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
3-methyl-9-naphthalen-2-ylcarbazole |
InChI |
InChI=1S/C23H17N/c1-16-10-13-23-21(14-16)20-8-4-5-9-22(20)24(23)19-12-11-17-6-2-3-7-18(17)15-19/h2-15H,1H3 |
Clé InChI |
YKWCEFUSTWBQDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


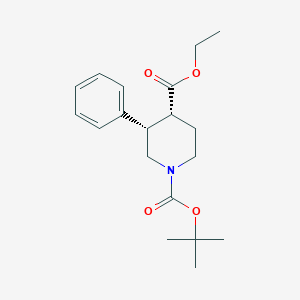
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
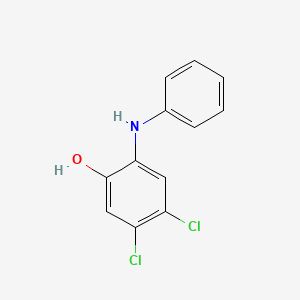
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
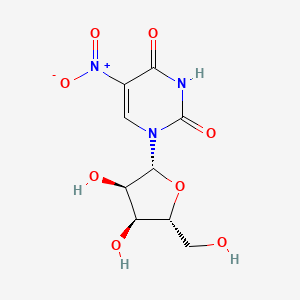
![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
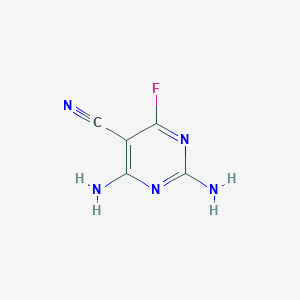
![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)
